4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine is a complex organic compound characterized by its unique molecular structure, which includes multiple chlorine atoms, a sulfur atom, and a thieno[2,3-d]pyrimidine core[_{{{CITATION{{{_1{4-chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno2,3-d ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidine core. One common approach is the reaction of appropriate halogenated precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{4-chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno2,3-d ...[{{{CITATION{{{_2{Preparation and biological properties of 2-thio-containing pyrimidines ...](https://link.springer.com/article/10.1007/s10593-017-2048-2).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield chlorinated derivatives, while reduction reactions can produce thiolated or amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.
Biology: In biological research, 4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with unique properties. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
Ethyl 2- [2- (methylsulfanyl)-4-oxo-5,8-dihydro-4 H -thiopyrano- [4',3':4,5]thieno [2,3- d]pyrimidin-3 (6 H)-yl]acetate
Uniqueness: 4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine stands out due to its specific arrangement of chlorine and sulfur atoms, which can influence its reactivity and biological activity. This unique structure allows it to interact with molecular targets in ways that similar compounds may not.
Properties
IUPAC Name |
4-chloro-2-[(4-chlorophenyl)sulfanylmethyl]-5,6-dimethylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2S2/c1-8-9(2)21-15-13(8)14(17)18-12(19-15)7-20-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZHSSICCYRKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CSC3=CC=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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